Binding Affinity: BMS CCR2 22 Exhibits ~17-Fold Higher Potency than RS-504393 in Radioligand Binding Assays
BMS CCR2 22 demonstrates a binding IC50 of 5.1 nM in a radioligand binding assay using human peripheral blood mononuclear cells (PBMCs), representing approximately a 17.5-fold increase in potency compared to the widely used alternative RS-504393, which exhibits an IC50 of 89 nM under comparable assay conditions . This substantial difference in target engagement potency translates directly to the ligand concentration required for effective receptor blockade in cellular experiments.
| Evidence Dimension | CCR2 binding affinity (IC50) |
|---|---|
| Target Compound Data | 5.1 nM |
| Comparator Or Baseline | RS-504393: 89 nM |
| Quantified Difference | ~17.5-fold higher potency for BMS CCR2 22 |
| Conditions | Radioligand binding assay using human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
Higher binding potency reduces the compound concentration required for receptor occupancy, minimizing potential off-target effects and solvent toxicity in cell-based assays.
